5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxazole ring, a sulfonyl group, an amino group, and a nitrile group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the oxazole ring, the introduction of the sulfonyl group, and the attachment of the amino and nitrile groups. The synthesis could potentially involve techniques such as nucleophilic substitution, condensation reactions, and others commonly used in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing oxygen and nitrogen, is a key feature. The sulfonyl group attached to the phenyl ring could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the amino group might participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the sulfonyl group might be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, its stability under different conditions, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Some research has focused on the synthesis of derivatives with similar structural motifs, demonstrating antimicrobial activities. For instance, the synthesis of 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial properties suggest the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Fluorescent Properties for Material Science
- Derivatives of oxazolo and pyrido benzimidazole have been studied for their fluorescent properties, indicating potential applications in material science, such as fluorescent whitening agents or in organic electronics (Rangnekar & Rajadhyaksha, 1986).
Synthesis and Characterization for Drug Development
- The synthesis and characterization of oxazole derivatives, including evaluation of their anticancer activities, have been reported. This suggests a route for developing new anticancer drugs, highlighting the potential of oxazole derivatives in medicinal chemistry (Kachaeva et al., 2018).
Potential in Light Harvesting and Photovoltaic Applications
- Studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds for their light harvesting properties suggest potential applications in designing new dye-sensitized solar cells (DSSCs) and other photovoltaic materials (Mary et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-methylphenyl)methylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-17-3-5-19(6-4-17)16-26-24-22(15-25)27-23(31-24)20-7-9-21(10-8-20)32(29,30)28-13-11-18(2)12-14-28/h3-10,18,26H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGNXQOVDNPZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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